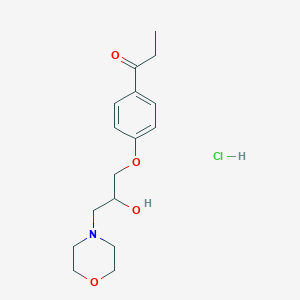

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride

Description

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride is a synthetic organic compound featuring a propan-1-one core substituted with a morpholine-containing alkoxy group and a hydroxyl group. Its molecular formula is C₁₆H₂₂ClNO₄ (calculated molecular weight: 339.8 g/mol), with a CAS registry number of 1020-16-2 and EC number 213-815-3 .

Properties

IUPAC Name |

1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.ClH/c1-2-16(19)13-3-5-15(6-4-13)21-12-14(18)11-17-7-9-20-10-8-17;/h3-6,14,18H,2,7-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQHNLIDDJVDAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(CN2CCOCC2)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The primary synthetic pathway involves a nucleophilic aromatic substitution reaction between 4-hydroxypropiophenone and 2-chloro-3-morpholinopropanol. This method leverages the reactivity of the hydroxyl group on the phenyl ring to displace the chlorine atom in the presence of a base such as potassium carbonate (K₂CO₃). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Key Reaction Steps:

- Formation of the Ether Linkage:

$$

4\text{-Hydroxypropiophenone} + \text{2-Chloro-3-morpholinopropanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one}

$$

The base deprotonates the phenolic hydroxyl group, enabling nucleophilic attack on the chloroalkane.

Epoxide Ring-Opening Strategy

An alternative route utilizes epichlorohydrin as a key intermediate. Morpholine reacts with epichlorohydrin to form 3-morpholino-1,2-epoxypropane, which undergoes ring-opening with 4-hydroxypropiophenone under basic conditions:

$$

\text{Epichlorohydrin} + \text{Morpholine} \rightarrow \text{3-Morpholino-1,2-epoxypropane} \xrightarrow{\text{4-Hydroxypropiophenone}} \text{Target Compound}

$$

This method avoids the use of chlorinated intermediates, reducing byproduct formation. Yields range from 70–85% depending on reaction time and temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF as the optimal solvent due to its high polarity and ability to stabilize transition states. Elevated temperatures (90–100°C) accelerate the reaction but may promote side reactions such as oxidation of the morpholine ring. Lower temperatures (60–70°C) coupled with microwave-assisted synthesis reduce reaction times to 2–4 hours while maintaining yields >80%.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production adopts continuous flow reactors to enhance heat transfer and mixing efficiency. A representative protocol involves:

Purification Techniques

- Flash Chromatography: A gradient of ethyl acetate/heptane (30:70 to 70:30) resolves unreacted starting materials and byproducts.

- Recrystallization: Ethanol/water mixtures (3:1 v/v) yield crystalline product with minimal residual solvents (<0.1% by HPLC).

Comparative Analysis of Synthetic Methods

| Parameter | Nucleophilic Substitution | Epoxide Ring-Opening |

|---|---|---|

| Yield | 75–85% | 70–80% |

| Reaction Time | 12–24 h | 8–12 h |

| Byproducts | Chloride ions | Epoxide dimers |

| Scalability | Moderate | High |

The nucleophilic substitution route is favored for laboratory-scale synthesis due to simpler setup, while the epoxide method offers advantages in industrial scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The hydroxy group and morpholine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Hydroxyl Group Impact

The hydroxyl group in this compound distinguishes it from Compound 39a . This group:

- May influence metabolic stability or interaction with biological targets (e.g., enzymes or receptors).

Heterocyclic Amine Variations

- Morpholine vs. Pyrrolidine : Morpholine (6-membered ring with one oxygen atom) offers different electronic and steric properties compared to pyrrolidine (5-membered, fully saturated amine). Morpholine’s oxygen atom increases polarity, affecting membrane permeability .

- Piperidine in Tolperisone : The larger piperidine ring in tolperisone may enhance binding to muscarinic receptors, a feature exploited in antispasmodic drugs .

Pharmacological Activity Trends

- Compounds with morpholine/pyrrolidine moieties are often explored for CNS activity due to their ability to cross the blood-brain barrier.

- The absence of a hydroxyl group in Compound 39a may reduce metabolic clearance compared to the target compound, though this requires experimental validation.

Physicochemical Properties

Research Findings and Limitations

Biological Activity

1-(4-(2-Hydroxy-3-morpholinopropoxy)phenyl)propan-1-one hydrochloride is a chemical compound notable for its unique structural features, which include a morpholine ring and a hydroxy group. This compound has garnered attention for its potential biological activities, making it a subject of interest in various scientific research fields.

Chemical Structure and Properties

- IUPAC Name : 1-[4-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]propan-1-one; hydrochloride

- CAS Number : 1216660-95-5

- Molecular Formula : C16H23ClN2O4

- Molecular Weight : 348.82 g/mol

The compound's structure facilitates interactions with biological molecules, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxy group enhances its binding affinity, which may inhibit or modulate the activity of various biological targets.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially altering biochemical processes.

- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Research Findings

Recent studies have explored the compound's potential in various therapeutic areas, including:

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.

- Anti-inflammatory Properties : Preliminary findings suggest that it may reduce inflammation by modulating immune responses.

- Antioxidant Effects : The presence of the hydroxy group may confer antioxidant properties, helping to mitigate oxidative stress.

Case Study 1: Antidepressant Effects

A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study 2: Anti-inflammatory Activity

In vitro experiments showed that the compound inhibited the production of pro-inflammatory cytokines in cultured macrophages, indicating potential as an anti-inflammatory agent. Further research is needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone | Similar hydroxy group | Moderate anti-inflammatory |

| 1-(4-Methoxyphenyl)-3-morpholin-4-yl-propan-1-one hydrochloride | Methoxy instead of hydroxy | Antidepressant effects |

The comparison highlights that while similar compounds exhibit some biological activities, the unique combination of functional groups in this compound may provide distinct advantages in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.